2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole
Overview
Description
2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to the phenyl ring, which is further connected to the benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-ethoxyaniline and 2-aminothiophenol.
Formation of Benzothiazole Ring: The key step involves the cyclization of 3,5-dichloro-4-ethoxyaniline with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures (around 150-200°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the cyclization reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(3,5-dichloro-4-aminophenyl)-1,3-benzothiazole can be formed.
Oxidation Products: Products like this compound sulfoxide or sulfone can be obtained.
Reduction Products: The corresponding benzothiazoline derivative is formed upon reduction.
Scientific Research Applications
2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Binding Interactions: The presence of chlorine and ethoxy groups enhances its binding affinity to target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzothiazole: Similar structure with a methoxy group instead of an ethoxy group.
2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzoxazole: Contains a benzoxazole ring instead of a benzothiazole ring.
2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzimidazole: Contains a benzimidazole ring instead of a benzothiazole ring.
Uniqueness
2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole is unique due to:
Specific Substituents: The combination of chlorine and ethoxy groups on the phenyl ring provides distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.
Properties
IUPAC Name |
2-(3,5-dichloro-4-ethoxyphenyl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c1-2-19-14-10(16)7-9(8-11(14)17)15-18-12-5-3-4-6-13(12)20-15/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYQADPVRPWOLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C2=NC3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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